molecular formula C6H9N3 B1290438 5-Ethylpyrimidin-2-amine CAS No. 39268-71-8

5-Ethylpyrimidin-2-amine

Cat. No. B1290438
CAS RN: 39268-71-8
M. Wt: 123.16 g/mol
InChI Key: YCHYGGNTIXJETG-UHFFFAOYSA-N
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Description

5-Ethylpyrimidin-2-amine is a chemical compound that is part of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 5-Ethylpyrimidin-2-amine, they do provide insights into various pyrimidine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These derivatives have been studied for their potential applications in medicinal chemistry, particularly as inhibitors of enzymes like dihydrofolate reductase (DHFR) and as agents with antitumor, analgesic, anti-inflammatory, and antihypertensive properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclization reactions and nucleophilic substitutions. For instance, the synthesis of 2,4-diamino-5-aryl-6-ethylpyrimidines as DHFR inhibitors involved the reaction of specific chloro- or fluoro-nitrophenyl-ethylpyrimidines with various amine derivatives . Another example is the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-substitutedphenylaminopyrimidines, which was achieved by cyclization of a formamidine precursor followed by nucleophilic substitution . These methods highlight the versatility of pyrimidine chemistry in generating a wide array of functionalized compounds.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to modulate the compound's properties. For example, the 2-aminopyrimidine ligand has been used to construct supramolecular porphyrin arrays, with the molecular structure confirmed by X-ray analysis and molecular modeling calculations . Similarly, the molecular structure of a pyrimidine-based antihypertensive agent was investigated using both experimental and theoretical techniques, revealing insights into its vibrational modes and geometrical parameters .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including interactions with proteins and enzymes, which can be crucial for their biological activity. For instance, some pyrimidine derivatives have been shown to inhibit tubulin polymerization, which is a key process in cell division, thereby exhibiting anticancer activities . Additionally, the reactivity of pyrimidine compounds with secondary amines has been explored, leading to the formation of substituted aminopyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, aggregation behavior, and photophysical properties, are influenced by their molecular structure. For example, zinc porphyrins with 2-aminopyrimidin-5-yl groups displayed variable UV/vis spectra, indicative of supramolecular aggregation . The electronic properties, such as dipole moment, polarizability, and hyperpolarizability, of a pyrimidine-based antihypertensive agent were calculated, providing insights into its chemical activity and stability .

Scientific Research Applications

A2B Adenosine Receptor Antagonism

One of the notable applications of derivatives of 5-ethylpyrimidin-2-amine is in the development of A2B adenosine receptor antagonists. The compound LAS38096, a derivative, exhibited high affinity for the A2B receptor, good selectivity, and efficacy in functional in vitro models (Vidal et al., 2007).

Antihyperglycemic Activity

Another significant application is in the synthesis of inhibitors for human glycogen synthase kinase 3 (GSK3), which have been explored as antidiabetic agents. These inhibitors demonstrated GSK3 IC50s in the low nanomolar range and excellent selectivity, activating glycogen synthase in insulin receptor-expressing cells and primary rat hepatocytes (Wagman et al., 2017).

Development of 5-HT1A Agonists

In the development of 5-HT1A agonists, aminopyrimidine emerged as a novel agonist with moderate potency for 5-HT1A in binding and functional assays, along with moderate metabolic stability (Dounay et al., 2009).

Inhibitors of Dihydrofolate Reductase

Compounds derived from 5-ethylpyrimidin-2-amine were also evaluated as nonclassical inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, showing potent inhibitory activity (Robson et al., 1997).

Ion Receptor in Water Treatment

In environmental science, a derivative of 5-ethylpyrimidin-2-amine was used in the synthesis of a compound that acted as an ion receptor for Zn2+ and Cd2+ in aqueous solutions, potentially for water treatment applications (Garcia-Martin et al., 2005).

Anticancer Activity

A series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, synthesized as derivatives, exhibited moderate to high antiproliferative activity in cancer cell lines, indicating potential applications in cancer therapy (Liu et al., 2020).

Safety And Hazards

5-Ethylpyrimidin-2-amine is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

5-ethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHYGGNTIXJETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630861
Record name 5-Ethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylpyrimidin-2-amine

CAS RN

39268-71-8
Record name 5-Ethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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